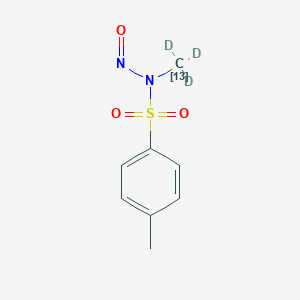

Diazald-N-methyl-13C-N-methyl-d3

Overview

Description

Synthesis Analysis

The efficient, scalable, and economical preparation of tris(deuterium)- and 13C-labelled Diazald and their conversion to labeled diazomethane is reported. This method employs commercially available and inexpensive methanol as the label source, demonstrating robust and reliable chemistry for generating labeled compounds in multi-gram quantities (Shields & Manthorpe, 2014).

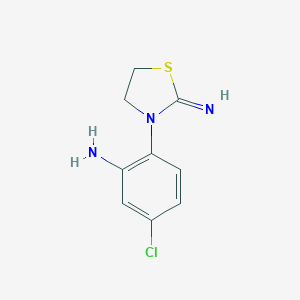

Molecular Structure Analysis

Investigations into the structure and tautomerism of related benzothiazolyl azo derivatives provide insights into molecular structures and interactions. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and DFT calculations are employed to understand the structural features and tautomerism of these compounds (Racané et al., 2013).

Chemical Reactions and Properties

The labeled Diazald undergoes various reactions, including alkene cyclopropanation, phenol methylation, and α-diazoketone formation. Deuterium scrambling during the preparation of diazomethane-d2 and its subsequent reactions highlights the versatility and reactivity of these labeled compounds (Shields & Manthorpe, 2014).

Physical Properties Analysis

The study of clumped 13CH2D and 12CHD2 compositions of methyl groups from wood and synthetic monomers through chemical methods, mass spectrometric techniques, and theoretical calculations provides valuable information on the physical properties of these groups in various materials (Lloyd et al., 2020).

Chemical Properties Analysis

The use of 13C NMR spectroscopy to study the methylation patterns of aquatic humic substances after labeling with 13C-labeled diazomethane reveals details about the chemical properties of these substances, including hydroxyl group functionality and the effects of methylation on phenolic and aliphatic hydroxyls (Thorn, Steelink, & Wershaw, 1987).

Scientific Research Applications

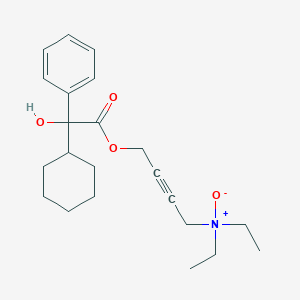

Organic Synthesis Applications : Methyl diazoacetate, a related compound, shows potential applications in organic synthesis. It can undergo cycloadditions with certain substrates, suggesting novel pathways in organic chemistry (Huisgen et al., 2007).

Reaction Mechanisms : The thermal reaction of methyl diazoacetate with benzyl ethers forms insertion products, shedding light on reaction mechanisms and intermediate formation (Iwamura et al., 1976).

NMR Spectroscopy : N-methylation of azabenzenes, similar to N-protonation, can predict 13C chemical shift changes in diazabenzenes, contributing to advancements in NMR spectroscopy (Weijer & Mohan, 1977).

Safe Generation of Diazomethane : Advances in generating anhydrous diazomethane, a compound related to Diazald, have been made using a semibatch apparatus and membrane technology. This method minimizes operator exposure and purification hazards (Dallinger et al., 2016; Dallinger & Kappe, 2017).

Toxicity and Safety : Diazald is a toxic and severe skin irritant, necessitating careful handling and storage in a fume hood (Terao et al., 2001).

13C Relaxation Studies : The 13C relaxation in methyl-d3 bromide, a related compound, is significantly influenced by spin-rotation interaction, offering insights into molecular dynamics (YanagisawaMasaru & YamamotoOsamu, 1979).

Isotope Labeling : Efficient methods for preparing labeled Diazald and diazomethane have been developed, using methanol as a label source. This method is scalable, economical, and useful in various applications, including pharmaceuticals (Shields & Manthorpe, 2014).

Isotope Compositions in Materials : Studies on clumped isotope compositions of methyl groups in wood and synthetic monomers help distinguish between commercial and natural materials (Lloyd, Eldridge & Stolper, 2020).

Mechanism of Action

Target of Action

Diazald-N-methyl-13C-N-methyl-d3, also known as N-Methyl-13C-d3-N-nitroso-p-toluenesulfonamide , is primarily used as a precursor to diazomethane . Diazomethane is a versatile reagent in organic synthesis, and it is often used for methylation of carboxylic acids and phenols .

Mode of Action

The compound interacts with its targets through nitrosylation, a process where a nitroso group is added to a molecule . This interaction results in the formation of diazomethane, a highly reactive compound .

Biochemical Pathways

Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent (e.g., diethylene glycol monomethyl ether), the N-nitrososulfonamide undergoes successive elimination reactions to produce diazomethane . Diazomethane is then used in various organic synthesis reactions, including methylation .

Pharmacokinetics

It is known that the compound is thermally sensitive due to its weak n–no bond . This sensitivity can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Diazald-N-methyl-13C-N-methyl-d3 is the production of diazomethane . Diazomethane is a highly reactive compound used in various organic synthesis reactions, including the methylation of carboxylic acids and phenols .

Action Environment

The action of Diazald-N-methyl-13C-N-methyl-d3 is influenced by environmental factors such as temperature and the presence of a base . The compound is thermally sensitive, and its reaction to produce diazomethane requires mild heating . Additionally, the presence of a base is necessary for the elimination reactions that lead to the formation of diazomethane .

Safety and Hazards

properties

IUPAC Name |

4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-JVXUGDAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198251 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazald-N-methyl-13C-N-methyl-d3 | |

CAS RN |

102832-11-1 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102832-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102832-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

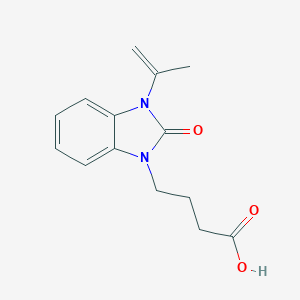

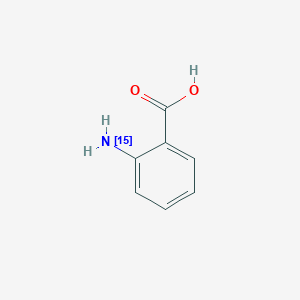

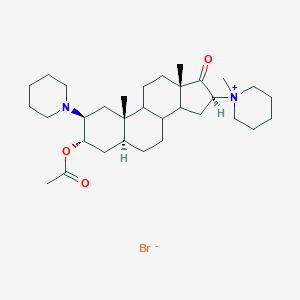

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)